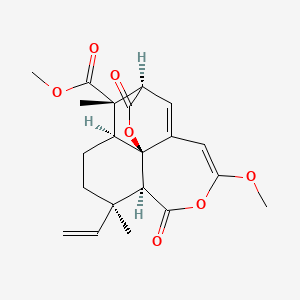

Basiliolide B

説明

特性

分子式 |

C21H24O7 |

|---|---|

分子量 |

388.4 g/mol |

IUPAC名 |

methyl (1R,2S,3S,6R,7S,13R)-6-ethenyl-10-methoxy-2,6-dimethyl-8,15-dioxo-9,14-dioxatetracyclo[10.3.1.03,13.07,13]hexadeca-10,12(16)-diene-2-carboxylate |

InChI |

InChI=1S/C21H24O7/c1-6-19(2)8-7-13-20(3,18(24)26-5)12-9-11-10-14(25-4)27-17(23)15(19)21(11,13)28-16(12)22/h6,9-10,12-13,15H,1,7-8H2,2-5H3/t12-,13-,15-,19-,20+,21+/m0/s1 |

InChIキー |

UTAYDCZHINEPNU-APGXBUQOSA-N |

異性体SMILES |

C[C@@]1(CC[C@H]2[C@]([C@H]3C=C4[C@@]2([C@H]1C(=O)OC(=C4)OC)OC3=O)(C)C(=O)OC)C=C |

正規SMILES |

CC1(CCC2C(C3C=C4C2(C1C(=O)OC(=C4)OC)OC3=O)(C)C(=O)OC)C=C |

同義語 |

(±)-epi-8-Basiliolide B basiliolide B |

製品の起源 |

United States |

Natural Occurrence, Isolation, and Structural Elucidation

Distinctions from Other Thapsia-Derived Metabolites (e.g., Thapsigargin (B1683126), Basiliopyrone)

The genus Thapsia is a source of other structurally distinct, biologically active metabolites, such as thapsigargin and basiliopyrone. caltech.eduresearchgate.net Thapsigargin, a well-known sesquiterpene lactone, is structurally unrelated to the basiliolides. caltech.eduwikipedia.org It is classified as a guaianolide and possesses a different polycyclic framework. wikipedia.orgnih.gov Despite these structural differences, both basiliolides and thapsigargin have been shown to interact with the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). pkusz.edu.cncaltech.edu

Basiliopyrone is another metabolite that can be derived from synthetic intermediates of basiliolides. caltech.edu It represents a hydrated form of a cross-coupled product that can be formed during the synthesis of the basiliolide core. caltech.edu Its structure is considerably simpler than that of the tetracyclic basiliolides, lacking the complex bridged ring system. caltech.edu

Biosynthetic Investigations

Proposed Biosynthetic Pathways and Key Intermediates

The construction of the characteristic polycyclic structure of Basiliolide B is thought to proceed through a cascade of carefully orchestrated chemical events.

A central hypothesis in the biosynthesis of this compound is the involvement of seco acid derivatives as crucial precursors. pkusz.edu.cnresearchgate.net It is proposed that these open-chain carboxylic acid compounds undergo intramolecular reactions to form the core ring systems of the final natural product. researchgate.net This hypothesis is supported by biomimetic total synthesis studies, where the successful conversion of a seco acid derivative into this compound provides strong evidence for its role as a potential biosynthetic intermediate. pkusz.edu.cn The embedded cyclic acyl ketene (B1206846) acetal (B89532) moiety of the C ring is susceptible to hydrolysis under both acidic and basic conditions, suggesting that the seco acid derivatives could be the hydrolysis products of the basiliolides. pkusz.edu.cn

Pericyclic reactions are believed to play a pivotal role in the construction of the complex polycyclic framework of this compound. acs.org Specifically, an Ireland-Claisen rearrangement followed by an intramolecular Diels-Alder cycloaddition has been proposed as a key sequence. researchgate.netacs.orgnih.govcaltech.edu This cascade of reactions would efficiently assemble the stereochemically rich tricyclic core of the molecule from a linear precursor. nih.govcaltech.edu The Ireland-Claisen rearrangement establishes a key carbon-carbon bond and sets the stage for the subsequent intramolecular Diels-Alder reaction, which forms the fused ring system. acs.orgnih.gov Synthetic efforts have successfully mimicked this proposed biosynthetic sequence, providing strong support for its feasibility in nature. researchgate.netnih.gov

The proposed biosynthetic sequence has been demonstrated through the construction of the ABD ring system via this method. researchgate.net While non-enzymatic pericyclic transformations of high-energy intermediates have been suggested, there is also a proposal for an enzymatic Claisen rearrangement. pkusz.edu.cncaltech.edu

Oxidative cleavage is another critical transformation hypothesized in the biosynthetic pathway of this compound. researchgate.net One proposed mechanism involves the epoxidation of a precursor, such as 7-O-geranylscopoletin, followed by an electrocyclic ring-opening. researchgate.netresearchgate.net This process would generate a reactive intermediate that can then participate in subsequent cyclization reactions. The study of this oxidative cleavage has been explored through various synthetic strategies, including Baeyer-Villiger oxidation of p-quinoids and hydrolysis of quinone monoketals. researchgate.netresearchgate.net Research has shown that the aromaticity of the pyran-2-one ring influences the regioselectivity of the oxidation. researchgate.net

The formation of the unique seven-membered C-ring of this compound, which contains an unprecedented 7-methoxy-4,5-dihydro-3H-oxepin-2-one moiety, has been a subject of intense investigation. pkusz.edu.cnnih.govresearchgate.net Two primary mechanisms have been proposed: O-methylation and intramolecular O-acylation. nih.govresearchgate.net

The O-methylation pathway would involve the methylation of an acid anhydride (B1165640) intermediate. researchgate.netresearchgate.net In contrast, the intramolecular O-acylation route proposes the cyclization of a seco acid derivative. pkusz.edu.cnresearchgate.net Biomimetic syntheses have been instrumental in exploring these possibilities. While early attempts at intramolecular O-acylation proved challenging, a highly efficient biomimetic intramolecular O-acylation has been successfully achieved, lending strong support to this pathway. pkusz.edu.cnnih.gov This successful synthesis suggests that a seco acid derivative is a likely biosynthetic precursor to this compound. pkusz.edu.cn

| Proposed Mechanism | Key Intermediate | Supporting Evidence |

| O-methylation | Acid Anhydride | Proposed biosynthetic pathway. researchgate.netresearchgate.net |

| Intramolecular O-acylation | Seco Acid Derivative | Successful biomimetic total synthesis. pkusz.edu.cnnih.gov |

Oxidative Cleavage Mechanisms in the Biogenetic Cascade

Enzymatic and Genetic Basis of this compound Biosynthesis

While chemical syntheses have provided significant insights, a complete understanding of this compound biosynthesis requires the identification and characterization of the enzymes and genes responsible for its production in the host organism.

The genes responsible for the biosynthesis of natural products are typically organized into biosynthetic gene clusters (BGCs). jmicrobiol.or.kr Identifying the BGC for this compound is a crucial step toward elucidating its complete biosynthetic pathway and enabling its production through heterologous expression. jmicrobiol.or.kr Genome mining tools, such as antiSMASH, are employed to scan the genome of the producing organism for potential BGCs. jmicrobiol.or.krmdpi.com By comparing the predicted functions of the genes within a cluster to the known chemical transformations in the proposed biosynthetic pathway, researchers can identify the putative BGC. mdpi.com For instance, the presence of genes encoding for enzymes like P450 monooxygenases, methyltransferases, and enzymes involved in pericyclic reactions would be strong indicators. Once a candidate BGC is identified, genetic manipulation techniques, such as gene knockout or heterologous expression, can be used to confirm its role in this compound production. jmicrobiol.or.kr While the specific BGC for this compound has not been definitively reported in the provided search results, the general methodology for its identification is well-established in the field of natural product biosynthesis. nih.govnih.govmedinadiscovery.com

Identification of Putative Biosynthetic Gene Clusters

Biomimetic Approaches to Elucidate Biosynthetic Origins

In the absence of fully characterized biosynthetic pathways, biomimetic synthesis serves as a powerful tool to probe the feasibility of proposed biosynthetic steps and to gain insight into the natural formation of complex molecules like this compound.

Chemical Mimicry of Proposed Biogenetic Transformations

The unique structural features of this compound, particularly the unprecedented 7-methoxy-4,5-dihydro-3H-oxepin-2-one (C ring), have prompted significant interest in its biosynthetic origins and have been investigated through biomimetic synthetic strategies. pkusz.edu.cn Researchers have explored plausible biosynthetic pathways, focusing on key transformations such as O-methylation and O-acylation to construct the complex architecture of this compound. researchgate.netnih.gov

A notable biomimetic approach successfully achieved a highly diastereoselective total synthesis of (±)-Basiliolide B. nih.gov This synthesis provided valuable insights into the likely biosynthetic route. Key features of this synthesis included:

A biomimetic 2-pyrone Diels-Alder cycloaddition: This reaction was employed for the construction of the ABD ring system of this compound. pkusz.edu.cnnih.gov

A biomimetic intramolecular O-acylation: This step was crucial for the formation of the distinctive seven-membered acyl ketene acetal moiety of the C ring. nih.govnih.gov This successful cyclization lends strong support to the proposed biosynthetic pathway involving an intramolecular O-acylation. nih.gov

Interestingly, an earlier attempt to synthesize the C ring through an intramolecular O-acylation of transtaganolide E and F was reported as unsuccessful, highlighting the subtleties and specific substrate requirements of this key transformation. pkusz.edu.cn The successful biomimetic synthesis not only provides a viable route to produce this compound and its analogs for further study but also strongly suggests that pericyclic reactions, such as the Diels-Alder reaction, and intramolecular acylations are likely involved in the natural biosynthetic pathway. acs.org

These biomimetic studies represent a significant step forward in understanding the intricate chemistry that nature employs to construct the Basiliolide family of natural products.

Chemical Synthesis Strategies

Total Synthesis of Basiliolide B and Stereoisomers

Historical Overview of Synthetic Efforts and Challenges

Since its isolation, this compound and the related transtaganolides have attracted considerable attention from the synthetic community due to their unique structural features and biological activity as potent inhibitors of sarco/endoplasmic reticulum Ca2+-ATPases (SERCA). pkusz.edu.cnpkusz.edu.cn The primary synthetic challenges lie in the construction of the sterically congested polycyclic framework, the control of its numerous contiguous stereocenters, and the formation of the labile seven-membered acyl ketene (B1206846) acetal (B89532) C ring. thenelsonlab.comgoogle.com

Retrosynthetic Disconnections and Strategic Planning

The retrosynthetic analysis of this compound has been largely guided by key bond disconnections that simplify the complex tetracyclic structure into more manageable precursors. A common and powerful strategy involves an intramolecular Diels-Alder (IMDA) reaction of a substituted 2-pyrone to construct the ABD tricyclic core in a single step, thereby setting several stereocenters simultaneously. thenelsonlab.com

Another prevalent retrosynthetic strategy involves a cascade reaction combining an Ireland-Claisen rearrangement with a Diels-Alder cycloaddition. caltech.eduresearchgate.net This approach allows for the rapid assembly of the oxabicyclo[2.2.2]octane core from simpler, achiral monocyclic esters. caltech.eduresearchgate.net The stereochemistry of the C8 all-carbon quaternary center is a critical aspect of the strategic planning, often addressed through the Ireland-Claisen rearrangement. caltech.edu The final installation of the unique C ring is typically planned for the later stages of the synthesis due to its inherent instability. google.comacs.org

Methodologies for Constructing the Polycyclic Core (ABD Ring System)

Pyran-2-one Diels-Alder Cycloaddition

The pyran-2-one Diels-Alder cycloaddition has emerged as a cornerstone in the synthesis of the basiliolide core. acs.orgnih.govnih.govacs.orgnih.gov This pericyclic reaction, particularly in its intramolecular variant (IMPDA), offers a highly efficient route to the oxatricyclo[6.2.2.0¹,⁶]dodecan-9-one skeleton of the ABD ring system. acs.org The reaction can forge multiple carbon-carbon bonds and set up to four stereocenters in a single, often highly diastereoselective, transformation. thenelsonlab.com

Initial approaches required high temperatures to drive the cycloaddition. acs.org However, milder, base-catalyzed methods have been developed. For instance, using a catalytic amount of dicyclohexylmethylamine in tert-butyl alcohol allows the reaction to proceed at room temperature with good yields and exclusive endo selectivity. acs.orgnih.govresearchgate.net 2H-pyran-2,5-diones have been successfully employed as synthons for 5-hydroxy-2-pyrones in these Diels-Alder reactions. acs.orgpkusz.edu.cn

Ireland-Claisen Rearrangement/Diels-Alder Cascade Approaches

A powerful tandem strategy that has been successfully applied to the synthesis of this compound and its congeners is the Ireland-Claisen rearrangement followed by a Diels-Alder cycloaddition cascade. caltech.eduresearchgate.netresearchgate.net This sequence allows for the rapid construction of the highly oxygenated and stereochemically rich core of these natural products from relatively simple monocyclic precursors. researchgate.net

The Ireland-Claisen rearrangement is particularly adept at establishing the crucial C8 all-carbon quaternary stereocenter. caltech.edu This is followed by an intramolecular Diels-Alder reaction of the resulting pyrone intermediate to form the tricyclic ABD ring system. pkusz.edu.cncaltech.edu This cascade approach has been utilized in the total syntheses of (±)-basiliolide B, epi-8-basiliolide B, and other members of the transtaganolide family, demonstrating its robustness and efficiency. researchgate.netcaltech.edu The development of enantioselective variants of this cascade, for example by incorporating a chiral silane (B1218182) directing group, has enabled the asymmetric synthesis of these complex molecules. caltech.edunih.gov

Cyclopropanation and Subsequent Ring-Opening Strategies for Stereocenter Control (C8, C9)

Precise control over the stereogenic centers at C8 and C9 is a critical challenge in the synthesis of this compound. A highly effective strategy to achieve this involves a diastereoselective cyclopropanation followed by a stereospecific ring-opening of the resulting cyclopropane (B1198618). nih.govnih.gov This method has been instrumental in establishing the correct relative stereochemistry of these two adjacent centers. pkusz.edu.cnnih.gov

Strategies for the Formation of the Acyl Ketene Acetal Moiety (C Ring)

The seven-membered acyl ketene acetal, or C ring, is a defining and unusual feature of the basiliolide and transtaganolide family of natural products. pkusz.edu.cnpkusz.edu.cn Its construction has been a central focus of synthetic efforts.

Biomimetic Intramolecular O-Acylation Reactions

Inspired by proposed biosynthetic pathways, a highly efficient method for forming the C ring involves a biomimetic intramolecular O-acylation. pkusz.edu.cnnih.gov This strategy hinges on the cyclization of a seco-acid derivative, which is believed to be a potential biosynthetic precursor. pkusz.edu.cnnih.gov

In one approach, the synthesis of the ABD ring system is achieved through a biomimetic 2-pyrone Diels-Alder cycloaddition. pkusz.edu.cnresearchgate.net Subsequent deprotection of ester groups on the resulting intermediate yields a diacid, which can be converted to an acid anhydride (B1165640). pkusz.edu.cn However, this acid anhydride proved to be unstable under various O-methylation conditions. pkusz.edu.cn

A more successful approach involved the direct intramolecular O-acylation of a seco-acid derivative. pkusz.edu.cnpkusz.edu.cn After extensive experimentation with various reagents, it was discovered that using trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine (B128534) (Et₃N) in toluene (B28343) at low temperatures (-78°C to 0°C) efficiently closed the seven-membered C ring, affording (±)-basiliolide B in high yield (92%). pkusz.edu.cnpkusz.edu.cn This result strongly supports the hypothesis that seco-acid derivatives are plausible biosynthetic precursors to the basiliolides. pkusz.edu.cnnih.gov

| Reagent/Condition | Outcome | Yield | Reference |

| SOCl₂/Et₃N | No O-acylation product | - | pkusz.edu.cn |

| (COCl)₂/2,6-lutidine | No O-acylation product | - | pkusz.edu.cn |

| t-BuCOCl/DIPEA | Decomposition of starting material | - | pkusz.edu.cn |

| TFAA/NaOAc | No reaction | - | pkusz.edu.cn |

| TFAA/Et₃N | Trace amount of this compound | Trace | pkusz.edu.cn |

| Tf₂O/Et₃N in CH₂Cl₂ | This compound | 5-10% | pkusz.edu.cn |

| Tf₂O/Et₃N in toluene | (±)-basiliolide B | 92% | pkusz.edu.cnpkusz.edu.cn |

| EDCI/DMAP | Acid anhydride formation | 70% | pkusz.edu.cn |

Palladium-Catalyzed [5+2] Annulation Technology

An alternative and novel strategy for constructing the C ring involves a palladium-catalyzed formal [5+2] annulation. caltech.educaltech.educaltech.edu This approach circumvents the challenges associated with the stability of biosynthetic-like precursors.

The key steps in this strategy include the synthesis of a tricyclic intermediate containing the ABD ring system, followed by a cross-coupling reaction with a suitable methoxyacetylene (B14055853) derivative. caltech.edu Initial attempts at inter- and intramolecular annulations were unsuccessful. caltech.edu However, a palladium-mediated cross-coupling reaction proved to be a viable, albeit challenging, solution. caltech.edu

The synthesis of the required (tributylstannyl)methoxyacetylene was a crucial development, as no successful cross-couplings of methoxyacetylene derivatives to vinyl halides had been previously reported. caltech.edu The final [5+2] annulation transforms a simple, monocyclic, achiral precursor into the complex, stereochemically rich, tetracyclic natural product in just three steps. caltech.edu This method, however, suffers from low yields (around 18% for this compound and epi-8-basiliolide B) and requires stoichiometric amounts of palladium and superstoichiometric quantities of the organostannane reagent. caltech.edu The low efficiency is attributed to the instability of the intermediate methoxyenyne and the organostannane reagent under the reaction conditions, leading to non-productive polymerization. caltech.educaltech.edu

Stereocontrolled Synthesis

Controlling the stereochemistry of the multiple chiral centers within this compound is a critical aspect of its total synthesis.

Diastereoselective Synthesis of this compound and Epi-8-Basiliolide B

A highly diastereoselective total synthesis of both (±)-basiliolide B and (±)-epi-8-basiliolide B has been achieved. pkusz.edu.cnnih.govacs.org A key feature of this synthesis is a cyclopropane ring-opening strategy to stereoselectively establish the C8 and C9 stereogenic centers. pkusz.edu.cnnih.govacs.org

The synthesis begins with the construction of a cyclopropane intermediate. pkusz.edu.cn The subsequent ring-opening reaction, studied using DFT calculations, proceeds with high diastereoselectivity. pkusz.edu.cnnih.gov The stereochemical outcome of the protonation at C9 of the enolate generated during the ring-opening is controlled by the chelation of a lithium ion with the C10-hydroxyl group, irrespective of the stereochemistry at C8. pkusz.edu.cnacs.org This robust strategy allows for the synthesis of both this compound and its C8 epimer, epi-8-basiliolide B. pkusz.edu.cnacs.org The decalin core with its lactone bridge (the ABD ring system) is constructed via a 2-pyrone Diels-Alder cycloaddition. pkusz.edu.cnnih.govacs.org

Development of Enantioselective Total Synthesis Routes

Moving from racemic to enantioselective synthesis requires the introduction of chirality early in the synthetic sequence.

Chiral Silane Directing Groups: One successful approach to enantioselective synthesis utilizes a chiral silane directing group in an Ireland-Claisen rearrangement. caltech.eduthenelsonlab.com This strategy allows for the enantioselective construction of the C8 all-carbon quaternary center. caltech.educaltech.edu By employing an enantioenriched geraniol (B1671447) derivative prepared using Hoppe's methodology with (-)-sparteine, the desired stereochemistry can be set. nih.gov This asymmetric Ireland-Claisen/Diels-Alder cascade furnishes the tricyclic core with high enantiomeric excess. nih.gov

Asymmetric Cyclopropanation: Another promising avenue for enantioselective synthesis is the use of asymmetric cyclopropanation. pkusz.edu.cnresearchgate.net While not fully realized in a complete total synthesis of this compound in the reviewed literature, the development of asymmetric catalytic cyclopropanation has provided optically enriched intermediates. researchgate.net Engineered myoglobin (B1173299) biocatalysts have also been developed for asymmetric intramolecular cyclopropanation to yield cyclopropane-fused γ-lactones, which are key intermediates for the synthesis of natural products like this compound. rochester.edu These biocatalytic methods offer a stereodivergent approach to preparing valuable fused cyclopropyl-γ-lactones. rochester.edu Furthermore, Co(II)-based metalloradical catalysis has been developed for the asymmetric radical cyclopropanation of alkenes with α-heteroaryldiazomethanes, providing a general method for synthesizing chiral heteroaryl cyclopropanes. nih.gov

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To understand the relationship between the structure of basiliolides and their biological activity, a focused library of analogues has been synthesized. researchgate.net These include basiliolide A₁, basiliolide A₂, basiliolide C, and their structural analogues. The synthetic strategies employed are similar to those used for the total synthesis of this compound, featuring a cyclopropanation/ring-opening strategy, an intramolecular Diels-Alder reaction for the construction of seco-acid derivatives, and biomimetic O-acylation for the formation of the seven-membered acyl ketene acetal ring. researchgate.net The synthesis of des-D-ring analogues has also been achieved via an intramolecular Diels-Alder/decarboxylation strategy. researchgate.net The preparation of these analogues is crucial for identifying the structural features essential for their biological function. nih.gov

Structure Activity Relationship Sar Studies

Design and Synthesis of Mechanistically Relevant Basiliolide B Analogues

The exploration of this compound's SAR has been underpinned by the successful design and synthesis of a range of analogues. A key strategy involves biomimetic synthesis approaches that mimic proposed biosynthetic pathways to construct the complex polycyclic system. researchgate.netpkusz.edu.cn

One prominent synthetic strategy involves a cyclopropanation/ring-opening sequence to establish the critical stereogenic centers at C8 and C9. pkusz.edu.cnresearchgate.netpkusz.edu.cn This is often followed by a biomimetic intramolecular Diels-Alder (IMDA) reaction of a 2-pyrone to construct the tricyclic ABD-ring system. researchgate.netpkusz.edu.cnthenelsonlab.com The final, and synthetically challenging, step is the formation of the unique seven-membered acyl ketene (B1206846) acetal (B89532) C-ring, which has been achieved through an efficient biomimetic intramolecular O-acylation. pkusz.edu.cnacs.org

Utilizing these and other synthetic methodologies, a focused library of basiliolides and their structural analogues has been prepared for SAR studies. researchgate.net This library includes naturally occurring congeners like Basiliolide A₁, Basiliolide A₂, and Basiliolide C, as well as synthetic diastereomers such as (±)-epi-8-Basiliolide B. caltech.eduresearchgate.netacs.org The design of these analogues focuses on modifying specific sites of the this compound scaffold, particularly the substituents at the C4 and C8 positions, and the stereochemistry of the all-carbon quaternary center at C8. caltech.edupkusz.edu.cn The successful synthesis of these compounds provides the necessary tools to investigate their biological mode of action. pkusz.edu.cn

Key synthetic approaches to generate this compound and its analogues include:

Ireland–Claisen/Diels–Alder Cascade: A powerful sequence that rapidly assembles the oxabicyclo[2.2.2]octane core, creating multiple stereocenters in a controlled manner. caltech.eduacs.orgcaltech.edu

Cyclopropanation/Ring-Opening: A strategy to stereoselectively establish the C8 and C9 stereogenic centers. pkusz.edu.cnresearchgate.net

Biomimetic Intramolecular O-acylation: Used to form the unprecedented seven-membered C-ring. pkusz.edu.cnacs.org

Palladium-Catalyzed Cross-Coupling: Employed to introduce the methoxyalkynyl side chain necessary for the C-ring cyclization. caltech.eduacs.org

Correlating Structural Modifications with Changes in Biological Activity

Initial studies comparing this compound with its close relatives have provided foundational SAR data. For instance, this compound features a carboxymethyl group at the C4 position, which is an oxidation product of one of the geminal methyls found in Basiliolide A₁. researchgate.net It was observed that this modification from a methyl (in Basiliolide A₁) to a carboxymethyl group (in this compound) largely retained the potent biological activity. researchgate.net In contrast, Basiliolide C, which possesses an acetoxymethine group at the corresponding position, was found to be significantly less active. researchgate.net

These findings highlight the sensitivity of the biological activity to the nature of the substituent at the C4 position. The data suggests that while oxidation of the C15 methyl group is tolerated, the specific type and size of the functional group are critical for maintaining high potency.

| Compound | Key Structural Feature (Modification at C4) | Relative Biological Activity | Reference |

|---|---|---|---|

| Basiliolide A₁ | Geminal dimethyl groups | Active | researchgate.net |

| This compound | Oxidation of one methyl to a carboxymethyl group | Activity largely retained (compared to Basiliolide A₁) | researchgate.net |

| Basiliolide C | Oxidation of one methyl to an acetoxymethine group | Much less active (compared to Basiliolide A₁) | researchgate.net |

Investigation of Stereochemical Influence on Pharmacological Profiles

The stereochemistry of this compound, which contains six contiguous stereocenters, is a critical determinant of its biological activity. thenelsonlab.com The influence of stereochemistry has been specifically investigated through the synthesis and biological evaluation of diastereomers, most notably epi-8-Basiliolide B. caltech.edu

This compound and epi-8-Basiliolide B are epimers, differing only in the stereochemical configuration at the C8 all-carbon quaternary center. caltech.edupkusz.edu.cn The synthesis of both (±)-Basiliolide B and its previously unreported diastereomer, (±)-epi-8-Basiliolide B, has been achieved, allowing for a direct comparison of their pharmacological profiles. caltech.eduacs.org These syntheses often yield mixtures of the two diastereomers, which can then be separated and studied individually. caltech.edu

Theoretical studies using DFT calculations have been employed to understand the stereochemical outcome of key synthetic steps, such as the protonation of the enolate intermediate formed during the cyclopropane (B1198618) ring-opening, which establishes the stereocenter at C9. pkusz.edu.cn These studies revealed that the stereochemistry at C10 can direct the protonation at C9, regardless of the existing stereochemistry at C8, providing a rationale for the formation of different diastereomers. pkusz.edu.cn

While detailed biological activity data comparing this compound and its C8-epimer are part of ongoing research, the ability to synthesize specific stereoisomers is a crucial advancement. pkusz.edu.cncaltech.edu It allows for the systematic probing of the three-dimensional shape requirements of the binding pocket on the SERCA protein, paving the way for the design of stereochemically pure and potentially more effective inhibitors.

| Compound | Stereochemical Relationship | Significance | Reference |

|---|---|---|---|

| (±)-Basiliolide B | Natural product configuration (racemic) | Serves as the reference for activity studies. | caltech.eduacs.org |

| (±)-epi-8-Basiliolide B | Epimer of this compound at the C8 position | Allows for direct investigation of the importance of the C8 stereocenter for biological activity. | caltech.eduacs.org |

Molecular and Cellular Mechanisms of Action

Targeting of Sarco/Endoplasmic Reticulum Ca2+-ATPases (SERCA-ATPases)

Basiliolide B is a member of a class of natural products, which also includes the transtaganolides, isolated from plants of the Thapsia genus. caltech.edu These compounds are recognized for their ability to inhibit the sarco/endoplasmic reticulum Ca2+-ATPases (SERCA-ATPases). caltech.edusci-hub.se The SERCA pump is a P-type ATPase that plays a crucial role in maintaining calcium homeostasis within the cell. researchgate.netpatsnap.com It actively transports calcium ions from the cytosol into the lumen of the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum (ER) in other cell types, a process that is vital for numerous cellular functions. researchgate.netpatsnap.com

Modulation of Intracellular Calcium Homeostasis

By inhibiting SERCA-ATPases, this compound directly modulates intracellular calcium homeostasis. caltech.edusci-hub.se The primary effect of this inhibition is the mobilization of calcium ions from the ER, which is a major intracellular calcium store. caltech.eduresearchgate.netresearchgate.net This leads to an increase in the concentration of cytosolic calcium. patsnap.comresearchgate.net

Studies on the related compound, basiliolide A1, have shown that this calcium mobilization is a rapid process. researchgate.net It begins with a swift peak in cytosolic calcium, which is then followed by a more sustained elevation. researchgate.net This sustained phase is mediated by the influx of extracellular calcium through store-operated calcium release-activated Ca2+ (CRAC) channels. researchgate.net The modulation of calcium levels is a key aspect of the biological activity of basiliolides, influencing various downstream signaling pathways. researchgate.netresearchgate.net The disruption of the normal, low cytosolic calcium concentration has significant implications for cellular processes that are tightly regulated by calcium signaling. researchgate.netresearchgate.net

Induction of Endoplasmic Reticulum Stress Pathways (e.g., IRE1α, sXBP1, ATF4, GRP78, eIF-2α phosphorylation)

The depletion of calcium from the endoplasmic reticulum (ER) caused by SERCA inhibitors like this compound can lead to a condition known as ER stress. researchgate.netrsc.orgnih.gov ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. rsc.orgnih.gov This triggers a complex signaling network called the unfolded protein response (UPR). rsc.orgnih.govoncotarget.com

The UPR is primarily regulated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). rsc.orgnih.govmdpi.com Activation of these sensors initiates signaling cascades to restore ER homeostasis. oncotarget.commdpi.com

Key events in the UPR pathways include:

IRE1α activation , which leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor sXBP1. mdpi.com

PERK activation , which results in the phosphorylation of the eukaryotic initiation factor 2α (eIF-2α). This, in turn, attenuates general protein translation but selectively enhances the translation of activating transcription factor 4 (ATF4). rsc.orgoncotarget.com

ATF4 and sXBP1 then upregulate the expression of ER chaperones, such as glucose-regulated protein 78 (GRP78), to assist in protein folding. oncotarget.commdpi.com

While the direct effects of this compound on all these specific UPR components have not been fully detailed in the provided context, the induction of ER stress is a known consequence of SERCA inhibition by related compounds. rsc.orgnih.gov

Downstream Cellular Consequences of Target Engagement (e.g., apoptosis induction, mitochondrial depolarization, caspase activation, DNA fragmentation)

The sustained ER stress and disruption of calcium homeostasis triggered by SERCA inhibition can ultimately lead to programmed cell death, or apoptosis. researchgate.netrsc.org If the UPR fails to restore ER function, pro-apoptotic pathways are activated. rsc.org

Several downstream cellular events are associated with this process:

Mitochondrial Depolarization: A significant release of Ca2+ from the ER can lead to its uptake by mitochondria, causing a dissipation of the mitochondrial membrane potential (ΔΨm). rsc.org

Caspase Activation: The initiation of apoptosis involves the activation of a cascade of proteases called caspases. nih.gov ER stress can specifically activate caspase-12 in some models, and the mitochondrial pathway involves the release of cytochrome c, which activates caspase-9, subsequently leading to the activation of effector caspases like caspase-3. rsc.orgnih.gov

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of genomic DNA, which occurs as a result of the activation of specific endonucleases. nih.gov

Interestingly, despite being a SERCA inhibitor, basiliolide A1 has been observed to not induce apoptosis in the same manner as thapsigargin (B1683126), suggesting a more nuanced mechanism of action. researchgate.netrsc.orgnih.gov

Comparative Mechanistic Analysis with Other SERCA Inhibitors (e.g., Thapsigargin)

Thapsigargin is a well-characterized, potent, and irreversible inhibitor of SERCA. rsc.orgrndsystems.com Like this compound, it disrupts calcium homeostasis by blocking the SERCA pump, leading to ER calcium depletion and subsequent ER stress. caltech.edursc.orgnih.gov However, there are notable differences in their downstream cellular effects.

A key distinction is that while thapsigargin is a potent inducer of apoptosis, basiliolide A1 does not trigger this same cell death pathway. researchgate.netrsc.orgnih.gov It has been proposed that this difference arises from the kinetics of their interaction with the SERCA-ATPase. rsc.org The binding kinetics of basiliolide A1 may result in a slower release of calcium from the ER, allowing for a re-uptake mechanism to establish an equilibrium between cytosolic and ER calcium concentrations. rsc.org This less drastic disruption of calcium levels may be insufficient to trigger the pro-apoptotic ER stress signals that are characteristic of thapsigargin's action. rsc.org

Therefore, while both this compound and thapsigargin target SERCA, the subtleties in their mechanisms of inhibition lead to distinct cellular outcomes, making basiliolides valuable tools for dissecting the complexities of calcium signaling and ER stress responses. researchgate.netrsc.org

Advanced Analytical and Computational Methodologies

Utilization of High-Resolution Spectroscopic Techniques

Modern spectroscopic methods have been pivotal in the characterization of Basiliolide B, providing detailed insights into its molecular framework.

Sophisticated NMR Experiments for Structural Confirmation and Assignment

The intricate stereochemistry of this compound and its intermediates has been rigorously established through a variety of sophisticated Nuclear Magnetic Resonance (NMR) experiments. Techniques such as 2D NMR, including COSY, HSQC, and HMBC, have been crucial in assigning the relative configurations of the molecule. pkusz.edu.cn For instance, the relative configurations of key intermediates in the total synthesis of this compound were determined by 2D NMR studies of their derivatives. pkusz.edu.cn These experiments provide through-bond and through-space correlations between nuclei, allowing for the comprehensive mapping of the carbon skeleton and the spatial arrangement of its substituents. A patent application related to synthetic this compound products includes detailed ¹H and ¹³C NMR spectra for the characterization of this compound and its precursors. google.com The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data has been instrumental in confirming the trans-decalin ring fusion and the relative stereochemistry of the numerous chiral centers within the molecule.

| NMR Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information about the chemical environment of hydrogen atoms. | Used to identify the number and type of protons in the molecule. google.com |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Used to identify the number and type of carbon atoms. google.com |

| COSY (Correlation Spectroscopy) | Identifies proton-proton spin-spin couplings within a molecule. | Helped to establish the connectivity of adjacent protons in the ring systems. uzh.ch |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton and carbon signals that are directly bonded. | Aids in assigning specific protons to their attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between carbons and protons that are separated by two or three bonds. | Crucial for piecing together the overall carbon framework and linking different fragments of the molecule. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, irrespective of their bonding connectivity. | Provided critical information for determining the relative stereochemistry of the chiral centers. uzh.ch |

Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) has been essential for determining the elemental composition and confirming the molecular weight of this compound and its synthetic intermediates. pkusz.edu.cn Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) have provided precise mass measurements, which are critical for verifying the chemical formula of the synthesized compounds. pkusz.edu.cn This analytical tool is a cornerstone in the characterization process, ensuring that the synthesized molecules match the molecular formula of the natural product.

Application of Computational Chemistry

Computational chemistry has played a crucial role in complementing experimental findings, offering deeper insights into the reactivity and stereoselectivity observed in the synthesis of this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Stereoselectivity Prediction

Density Functional Theory (DFT) calculations have been extensively employed to rationalize the stereochemical outcomes of key reactions in the synthesis of this compound. researchgate.netresearchgate.net For example, DFT studies were conducted to understand the diastereoselectivity of the protonation of an enolate intermediate, a critical step in establishing the C9 stereocenter. pkusz.edu.cn These calculations evaluated the transition state energies for the formation of the different diastereomers, providing a theoretical basis for the experimentally observed selectivity. pkusz.edu.cn The M06 functional was used for geometry optimizations, and frequency calculations were performed to confirm the nature of the stationary points. pkusz.edu.cn

Furthermore, DFT has been used to investigate the mechanisms of cycloaddition reactions, such as the Diels-Alder reaction, which is a key strategy in constructing the core structure of this compound. researchgate.netacs.orgacs.org These computational studies help in understanding the electronic factors and transition state geometries that govern the regioselectivity and stereoselectivity of these complex transformations. researchgate.netacs.orgacs.org The application of DFT provides a powerful predictive tool for understanding and designing synthetic routes to complex natural products like this compound.

| Application Area | Key Insights Gained | Computational Details |

|---|---|---|

| Diastereoselective Protonation | Rationalized the high diastereoselectivity in the formation of the C9 stereocenter by analyzing transition state energies. pkusz.edu.cn | Geometries optimized at the M06/6-31G(d,p) level of theory. pkusz.edu.cn |

| Cyclopropane (B1198618) Ring-Opening | Studied various lithium-chelating models to understand the stereoselective establishment of the C8 and C9 stereogenic centers. pkusz.edu.cnresearchgate.net | - |

| Diels-Alder Cycloaddition | Investigated the mechanism and predicted the regio- and stereoselectivity of the reaction to form the decalin core. researchgate.netacs.orgacs.org | Calculations on transition states using B3LYP/6-31G*. acs.orgacs.org |

Molecular Modeling for Ligand-Target Interaction Studies

While specific molecular modeling studies focusing solely on the interaction of this compound with its biological target are not extensively detailed in the provided context, the general principles of molecular modeling are highly relevant for understanding its biological activity. ijpsjournal.com this compound is known to be an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). google.comcaltech.edu Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its protein target. ijpsjournal.comnih.govscifiniti.com

These methods can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the binding site of the SERCA protein. researchgate.net By generating a three-dimensional model of the protein-ligand complex, molecular modeling can help to understand the structural basis for the inhibitory activity of this compound and guide the design of new, more potent analogs. ijpsjournal.commdpi.com

Chemical Biology Applications and Future Research Directions

Basiliolide B as a Biochemical Probe for ER Ca²+ Signaling Research

This compound has emerged as a valuable tool for studying the complex network of calcium (Ca²⁺) signaling pathways centered on the endoplasmic reticulum (ER). The ER serves as the primary intracellular storage depot for Ca²⁺, and the maintenance of a steep concentration gradient between the ER lumen and the cytosol is critical for a multitude of cellular functions. sci-hub.semdpi.com

The primary mechanism through which this compound acts as a biochemical probe is its potent inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. portlandpress.commdpi.com SERCA is the enzyme responsible for actively transporting Ca²⁺ from the cytosol into the ER lumen, thereby maintaining low cytosolic Ca²⁺ levels at rest. portlandpress.comsci-hub.se By inhibiting SERCA, this compound causes a rapid depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ concentration. portlandpress.comsci-hub.se This predictable disruption of Ca²⁺ homeostasis allows researchers to:

Investigate Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores triggers the opening of "store-operated" calcium channels in the plasma membrane, a process known as SOCE, which leads to a sustained influx of extracellular calcium. researchgate.net this compound can be used to reliably initiate this process, enabling detailed studies of the SOCE machinery, including the ER calcium sensor STIM1 and the plasma membrane channel protein Orai1. researchgate.net

Probe ER Stress and the Unfolded Protein Response (UPR): Proper protein folding within the ER is highly dependent on the high Ca²⁺ concentration in the lumen. Disruption of this environment by SERCA inhibitors like this compound can lead to the accumulation of misfolded proteins, a condition known as ER stress, which in turn activates the unfolded protein response (UPR). mdpi.com this compound can thus be employed as a chemical tool to induce and study the intricate signaling cascades of the UPR. mdpi.com

Delineate Downstream Ca²⁺-Dependent Events: The elevation of cytosolic Ca²⁺ initiated by this compound activates numerous downstream signaling pathways, including those involved in gene transcription, cell proliferation, and apoptosis. researchgate.net Researchers can use this compound to trace the consequences of SERCA inhibition on these diverse cellular outcomes. researchgate.net

These applications qualify this compound and its related compounds as important probes for the investigation of intracellular calcium homeostasis. researchgate.net

| Feature | Description | Relevance in Research |

| Target | Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) portlandpress.commdpi.com | Allows for specific disruption of ER calcium uptake. |

| Mechanism | Inhibition of SERCA leads to depletion of ER Ca²⁺ stores. portlandpress.com | Provides a controlled method to study the consequences of ER calcium loss. |

| Cellular Effect | Induces rapid mobilization of intracellular Ca²⁺. portlandpress.comresearchgate.net | Enables the study of store-operated calcium entry (SOCE) and downstream signaling. |

| Comparison | Similar mode of action to the well-known SERCA inhibitor Thapsigargin (B1683126). caltech.edumdpi.com | Offers an alternative chemical scaffold for probing SERCA function. |

Potential for this compound as a Lead Compound in Rational Drug Design

The potent biological activity of this compound, particularly its ability to inhibit SERCA and induce apoptosis, suggests its potential as a lead compound in the development of new therapeutic agents, especially in oncology. sci-hub.sepkusz.edu.cn Rational drug design is an approach that uses knowledge of a biological target's structure and function to create new, more effective drugs. longdom.org The unique and complex structure of this compound provides a novel scaffold that can be systematically modified to optimize its drug-like properties. pkusz.edu.cnresearchgate.net

A rational drug design program based on this compound would likely involve several key stages:

Structure-Activity Relationship (SAR) Studies: The first step is to understand which parts of the molecule are essential for its activity. This involves the synthesis of various analogs of this compound with modifications at different positions. researchgate.net For example, studies on related basiliolides have shown that the oxidation state of the geminal methyl groups can significantly impact activity, providing initial SAR insights. researchgate.net

Computational Modeling and Docking: Using the known three-dimensional structures of SERCA, computational docking studies can be performed to predict how this compound and its analogs bind to the enzyme. caltech.edu This can help rationalize existing SAR data and guide the design of new analogs with improved binding affinity and selectivity.

Simplification of the Scaffold: The total synthesis of this compound is complex and low-yielding. pkusz.edu.cncaltech.edu A major goal of a drug design program would be to identify simplified structures that retain the desired biological activity but are much easier to synthesize. This could involve removing non-essential stereocenters or functional groups.

Optimization of Pharmacokinetic Properties: Lead compounds must not only be potent but also possess suitable properties for absorption, distribution, metabolism, and excretion (ADME). Analogs would be designed and tested to improve characteristics like solubility and metabolic stability.

The ultimate goal is to develop novel, potent, and selective SERCA inhibitors with therapeutic potential, using the natural product as the starting point for inspiration and optimization. caltech.edulongdom.org

| Stage | Objective | Approach |

| 1. Hit-to-Lead | Identify the core pharmacophore of this compound. | Synthesis of analogs and structure-activity relationship (SAR) studies. researchgate.netresearchgate.net |

| 2. In Silico Design | Predict binding modes and design new analogs. | Molecular docking of this compound analogs into the SERCA binding site. caltech.edu |

| 3. Lead Optimization | Improve potency, selectivity, and synthetic accessibility. | Design and synthesis of simplified, more easily accessible scaffolds. pkusz.edu.cncaltech.edu |

| 4. Preclinical Development | Enhance drug-like properties (ADME/Tox). | Modification of the lead compound to improve solubility, stability, and reduce toxicity. |

Future Directions in Biosynthesis Elucidation and Enzymatic Characterization

The biosynthesis of this compound in Thapsia plants presents a fascinating puzzle for biochemists and enzymologists. While several key steps have been proposed based on biomimetic synthesis studies, the actual enzymes that catalyze these transformations in nature remain largely uncharacterized. pkusz.edu.cnpkusz.edu.cn Elucidating the complete biosynthetic pathway is a critical area for future research.

Key proposed steps in the biosynthesis include:

An Ireland-Claisen rearrangement followed by an intramolecular Diels-Alder (DA) cycloaddition to form the complex tricyclic core of the molecule. pkusz.edu.cnresearchgate.net

The formation of the unprecedented seven-membered acyl ketene (B1206846) acetal (B89532) C-ring, for which two pathways have been proposed: an O-methylation of an acid anhydride (B1165640) intermediate or an intramolecular O-acylation of a seco-acid derivative. pkusz.edu.cnpkusz.edu.cn

Future research in this area will need to focus on:

Identification of the Gene Cluster: Using genomic and transcriptomic data from Thapsia species, researchers can search for the gene cluster responsible for this compound production. This cluster would be expected to contain genes encoding terpene synthases, cytochrome P450 monooxygenases, acyltransferases, and methyltransferases.

Heterologous Expression and Enzymatic Assays: Once candidate genes are identified, they can be expressed in a heterologous host (like yeast or E. coli) to produce the corresponding enzymes. These enzymes would then be tested in vitro with proposed biosynthetic intermediates to confirm their function. For example, a candidate P450 enzyme could be tested for its ability to catalyze the key oxidative steps. beilstein-journals.org

Characterization of Key Enzymes: Detailed biochemical and structural characterization of the biosynthetic enzymes would provide profound insights into how nature constructs such a complex molecule. This could reveal novel enzymatic mechanisms and provide tools for biocatalysis and synthetic biology applications. beilstein-journals.orgrochester.edu

Successfully elucidating this pathway would not only solve a long-standing biochemical mystery but could also enable the engineered production of this compound or its analogs through fermentation, bypassing the need for difficult chemical synthesis or extraction from plant sources.

| Proposed Biosynthetic Step | Hypothetical Enzyme Class | Future Research Goal |

| Initial Terpene Cyclization | Terpene Synthase | Identify and characterize the enzyme that forms the initial carbon skeleton. |

| Ireland-Claisen/Diels-Alder Cascade pkusz.edu.cnresearchgate.net | Unknown (Potentially spontaneous or enzyme-catalyzed) | Determine if this key cascade is enzyme-mediated and identify the catalyst. |

| Oxidative Modifications | Cytochrome P450 Monooxygenases | Isolate and assay P450s from Thapsia for specific hydroxylation and oxidation reactions. |

| C-Ring Formation (O-acylation) pkusz.edu.cn | Acyltransferase | Characterize the enzyme responsible for the final, unique ring closure. |

Development of Novel Synthetic Methodologies Inspired by this compound's Unique Architecture

The formidable structural complexity of this compound has served as a powerful driving force for innovation in synthetic organic chemistry. caltech.edu Its dense array of functional groups, multiple stereocenters, and unique polycyclic system, particularly the unprecedented seven-membered acyl ketene acetal C-ring, have presented significant challenges that have spurred the development of new synthetic methods and strategies. portlandpress.compkusz.edu.cn

Key architectural features and the synthetic innovations they inspired include:

The Oxabicyclo[2.2.2]octene Core: The rapid construction of this bridged tricyclic system has been a major focus. This challenge led to the successful implementation of elegant tandem or cascade reactions , most notably the Ireland-Claisen rearrangement/intramolecular Diels-Alder cycloaddition sequence. pkusz.edu.cncaltech.edu This allows for the assembly of the complex core in a single, efficient step from a much simpler precursor. caltech.edu

The C8 Quaternary Center: The creation of the all-carbon quaternary stereocenter at the C8 position is a significant hurdle. To address this, a highly diastereoselective cyclopropanation/ring-opening strategy was developed, providing a novel and controlled method for establishing this difficult stereocenter. pkusz.edu.cn

The Acyl Ketene Acetal C-Ring: The construction of the labile and unique seven-membered C-ring was perhaps the greatest challenge. Initial difficulties led to the invention of a formal [5+2] annulation process involving a palladium-mediated cross-coupling and cyclization sequence. caltech.edu Later, a highly efficient biomimetic intramolecular O-acylation was developed, providing a more direct and higher-yielding route to this unprecedented moiety. pkusz.edu.cnpkusz.edu.cn

The pursuit of this compound's total synthesis has not only achieved its primary goal but has also enriched the field of organic chemistry with new tools and strategies. caltech.eduthieme-connect.com Future work in this area may involve refining these methods, developing catalytic enantioselective versions, and applying these novel strategies to the synthesis of other complex natural products.

| Structural Challenge | Novel Synthetic Solution |

| Polycyclic Core (ABD-ring system) | Tandem Ireland-Claisen/Diels-Alder Cascade pkusz.edu.cncaltech.edu |

| All-Carbon Quaternary Stereocenter (C8) | Diastereoselective Cyclopropanation and Ring-Opening Strategy pkusz.edu.cn |

| Unprecedented C-Ring (Acyl Ketene Acetal) | Formal [5+2] Annulation via Palladium Catalysis caltech.edu |

| Unprecedented C-Ring (Acyl Ketene Acetal) | Biomimetic Intramolecular O-Acylation pkusz.edu.cnpkusz.edu.cn |

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Basiliolide B?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques such as COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS). Comparative analysis with spectral data from closely related compounds (e.g., Basiliolide C or Transtaganolides) is critical for validating assignments . For reproducibility, ensure all synthetic intermediates are rigorously characterized, and raw spectral data (e.g., coupling constants, δ values) are included in supplementary materials .

Q. How can researchers standardize the isolation of this compound from natural sources?

Isolation protocols should prioritize solvent selection (e.g., ethyl acetate for extraction), chromatographic techniques (e.g., flash column chromatography with gradients of hexane/ethyl acetate), and HPLC purification. Document solvent ratios, column dimensions, and retention times to enable replication. Include purity assessments via HPLC-UV/ELSD and confirm identity via spectroscopic cross-referencing with literature data .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

Challenges include stereochemical control during cyclization and regioselectivity in cross-coupling reactions. To address these:

- Optimize organozinc cross-coupling conditions (e.g., catalyst loading, temperature) .

- Use chiral auxiliaries or asymmetric catalysis for stereoselective steps.

- Validate intermediate structures at each synthetic stage to prevent cumulative errors .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent controls) or compound purity. Researchers should:

- Replicate experiments using standardized protocols (e.g., identical cell passages, DMSO concentrations ≤0.1%).

- Perform dose-response curves (IC₅₀/EC₅₀) with statistical validation (e.g., triplicate runs, ANOVA).

- Cross-reference with structural analogs (e.g., Transtaganolides) to identify structure-activity relationships (SARs) .

Q. What strategies are effective for optimizing the total synthesis of this compound to improve yield?

Advanced approaches include:

- Protecting-group-free synthesis : Reduces step count and minimizes side reactions.

- Late-stage functionalization : Enables modular access to analogs for SAR studies.

- Flow chemistry : Enhances reaction control in exothermic steps (e.g., cycloadditions).

Document optimization parameters (e.g., reaction time, solvent polarity) and characterize byproducts via LC-MS to identify bottlenecks .

Q. How should researchers design experiments to investigate the biosynthetic pathway of this compound?

Combine isotopic labeling (e.g., ¹³C-glucose feeding) with gene cluster analysis (e.g., genome mining of Lindera species). Use LC-MS/MS to trace isotopic incorporation into intermediates. Validate hypotheses via heterologous expression of candidate enzymes in E. coli or S. cerevisiae .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-dependent bioactivity data?

Q. How can researchers address discrepancies in NMR assignments between synthetic and natural this compound?

- Re-examine solvent effects (e.g., deuterochloroform vs. DMSO-d₆).

- Perform variable-temperature NMR to resolve overlapping signals.

- Collaborate with crystallographers to obtain X-ray structures of key intermediates .

Ethical and Reproducibility Considerations

Q. What documentation is essential to ensure reproducibility in this compound research?

- Experimental protocols : Detailed step-by-step procedures, including equipment models and software versions.

- Raw data deposition : Upload NMR FID files, chromatograms, and crystallographic data to public repositories (e.g., Zenodo, Cambridge Crystallographic Data Centre).

- Negative results : Report failed reactions or inconclusive bioassays to prevent redundant efforts .

Q. How can researchers align their work with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasible : Pilot studies to assess resource requirements (e.g., gram-scale synthesis viability).

- Novel : Focus on unexplored analogs or mechanisms (e.g., this compound’s interaction with non-canonical targets).

- Ethical : Adhere to institutional guidelines for natural product sourcing (e.g., CITES permits for endangered plants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。